molecular formula C10H9N3O B8778038 1-(4-Aminophenyl)pyrazin-2(1H)-one CAS No. 444002-64-6

1-(4-Aminophenyl)pyrazin-2(1H)-one

Cat. No. B8778038
Key on ui cas rn: 444002-64-6
M. Wt: 187.20 g/mol
InChI Key: AGESFIMXCRGLKV-UHFFFAOYSA-N
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Patent
US07741341B2

Procedure details

To a solution of 520 mg 1-(4-Nitro-phenyl)-1H-pyrazin-2-one in 26 mL ethyl acetate and 1.3 mL ethanol, 2.7 g SnCl2 dihydrate were added and the reaction mixture was heated to reflux for 6 h. Then, after cooling to RT the mixture was stirred for 16 h. The precipitated product was collected by filtration and was pure enough for the next reaction step. Yield: 450 mg.
Name
1-(4-Nitro-phenyl)-1H-pyrazin-2-one
Quantity
520 mg
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2 dihydrate
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:15]=[CH:14][N:13]=[CH:12][C:11]2=[O:16])=[CH:6][CH:5]=1)([O-])=O>C(OCC)(=O)C.C(O)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH:15]=[CH:14][N:13]=[CH:12][C:11]2=[O:16])=[CH:8][CH:9]=1

Inputs

Step One
Name
1-(4-Nitro-phenyl)-1H-pyrazin-2-one
Quantity
520 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1C(C=NC=C1)=O
Name
SnCl2 dihydrate
Quantity
2.7 g
Type
reactant
Smiles
Name
Quantity
26 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1.3 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by filtration
CUSTOM
Type
CUSTOM
Details
was pure enough for the next reaction step

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
NC1=CC=C(C=C1)N1C(C=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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